molecular formula C10H10N2O B13126818 3-Cyclopropylbenzo[d]isoxazol-5-amine

3-Cyclopropylbenzo[d]isoxazol-5-amine

Cat. No.: B13126818
M. Wt: 174.20 g/mol
InChI Key: JUFSZVRRMFBLFT-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzo[d]isoxazol-5-amine is a heterocyclic compound that features a cyclopropyl group attached to a benzo[d]isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylbenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylbenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyclopropyl-1,2-benzoxazol-5-amine

InChI

InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)10(12-13-9)6-1-2-6/h3-6H,1-2,11H2

InChI Key

JUFSZVRRMFBLFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C=C(C=C3)N

Origin of Product

United States

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